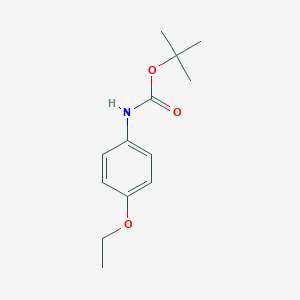

Tert-butyl 4-ethoxyphenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-ethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRBUZCTWMDFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406846 | |

| Record name | tert-butyl 4-ethoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59255-66-2 | |

| Record name | tert-butyl 4-ethoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-ethoxyphenylcarbamate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of tert-butyl 4-ethoxyphenylcarbamate, a key chemical intermediate. The synthesis is achieved through the N-tert-butoxycarbonylation (Boc) protection of 4-ethoxyaniline using di-tert-butyl dicarbonate. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and explains the scientific rationale behind key methodological choices. Furthermore, it details the full analytical characterization of the final compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering benchmark data for researchers in the field. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for preparing and validating this versatile chemical building block.

Synthesis Methodology

The synthesis of this compound is a classic example of amine protection, a fundamental transformation in organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its straightforward removal under moderately acidic conditions.[1][2]

Principle and Reaction Mechanism

The reaction involves the nucleophilic attack of the amino group of 4-ethoxyaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[1] 4-ethoxyaniline serves as the nucleophile, while Boc anhydride is the electrophilic source of the Boc group. The reaction is typically facilitated by a base, which can deprotonate the amine, increasing its nucleophilicity, or neutralize the acidic byproduct. The intermediate formed subsequently collapses, leading to the formation of the stable carbamate, along with tert-butanol and carbon dioxide as byproducts.

The mechanism is visualized in the diagram below:

Caption: Reaction mechanism for Boc protection of 4-ethoxyaniline.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, yielding a high-purity product. The characterization data provided in Section 2 serves as the validation standard.

Materials and Equipment:

-

4-Ethoxyaniline (≥98%)

-

Di-tert-butyl dicarbonate (Boc₂O, ≥99%)[1]

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA, ≥99%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, standard glassware for extraction.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (5.0 g, 36.4 mmol) in 100 mL of anhydrous THF.

-

Addition of Base: Add triethylamine (6.1 mL, 43.7 mmol, 1.2 equivalents) to the solution. Stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (8.7 g, 40.0 mmol, 1.1 equivalents) in 20 mL of THF and add it dropwise to the stirred aniline solution over 15 minutes.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into 100 mL of saturated aqueous NaHCO₃ solution to quench any unreacted Boc anhydride and neutralize the triethylammonium salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). This removes residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. For exacting applications, it can be recrystallized from a hexane/ethyl acetate mixture to yield a white crystalline solid.

Rationale for Experimental Choices

-

Solvent (THF): Anhydrous THF is an excellent choice as it is aprotic and effectively dissolves both the polar starting amine and the nonpolar Boc anhydride, creating a homogeneous reaction environment.[3]

-

Base (Triethylamine): While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine accelerates the reaction by neutralizing the tert-butoxycarbamic acid intermediate, preventing potential side reactions and driving the equilibrium towards the product.

-

Reagent Stoichiometry: A slight excess of Boc anhydride (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, 4-ethoxyaniline.

-

Aqueous Workup: The wash with saturated NaHCO₃ is crucial for removing acidic byproducts and destroying excess Boc anhydride. The subsequent brine wash helps to remove residual water from the organic phase before drying.[4]

The overall experimental workflow is summarized below.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-ethoxyphenylcarbamate: A Predictive and Analytical Framework

This document provides a comprehensive technical overview of Tert-butyl 4-ethoxyphenylcarbamate, a compound of significant interest for researchers, medicinal chemists, and drug development professionals. Given the limited availability of published experimental data for this specific molecule, this guide adopts a predictive and methodological approach. By analyzing its structural components—the tert-butoxycarbonyl (Boc) protecting group, the phenylcarbamate core, and the 4-ethoxy substituent—we can infer its physicochemical properties based on well-established chemical principles and data from analogous structures. This guide further outlines the precise experimental protocols required to validate these predictions, ensuring a robust and self-validating system for its characterization.

The carbamate functional group is a cornerstone in medicinal chemistry, featured in numerous approved drugs and prodrugs where it often plays a critical role in binding to biological targets.[1] Specifically, the Boc-protected amine functionality makes this compound a stable and versatile intermediate in multi-step organic synthesis, allowing for the strategic modification of other parts of a molecule before deprotection.[2][3]

Part 1: Molecular Profile and Predicted Properties

The molecular structure of this compound dictates its chemical behavior, influencing everything from its reactivity to its pharmacokinetic profile in potential drug candidates.

Chemical Structure:

-

IUPAC Name: tert-butyl N-(4-ethoxyphenyl)carbamate

-

Molecular Formula: C₁₃H₁₉NO₃

-

Core Components:

-

4-Ethoxyaniline Backbone: Provides the aromatic scaffold and influences electronic properties.

-

Carbamate Linkage (-O-C(=O)-N-): A key functional group known for its role in drug-target interactions.[1]

-

Tert-butoxycarbonyl (Boc) Group: A sterically bulky, acid-labile protecting group for the amine, enhancing stability and solubility in organic solvents.[4]

-

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties, which are crucial for planning its use in synthesis and for anticipating its behavior in biological systems. These values are estimated based on computational models and data from structurally similar compounds, such as tert-butyl m-tolylcarbamate and tert-butyl (4-methoxyphenyl)carbamate.[5][6]

| Property | Predicted Value | Significance in Drug Development & Synthesis |

| Molecular Weight | 237.29 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |

| logP (Octanol/Water) | ~2.8 - 3.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Hydrogen Bond Donors | 1 (N-H) | The carbamate proton can participate in hydrogen bonding, crucial for receptor binding. |

| Hydrogen Bond Acceptors | 3 (C=O, two O atoms) | Carbonyl and ether oxygens act as H-bond acceptors, influencing solubility and binding interactions. |

| Rotatable Bonds | 5 | Provides conformational flexibility, which can be advantageous for fitting into a binding pocket. |

| pKa (Amide N-H) | ~16-18 | The carbamate proton is very weakly acidic and will not be ionized under physiological conditions. |

Part 2: Analytical Characterization and Methodologies

Accurate characterization is essential for confirming the identity, purity, and structure of this compound. The following sections detail the standard analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected spectral features are derived from analogous compounds.[5][7]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 7.25-7.35 (d, 2H): Aromatic protons ortho to the carbamate group.

-

δ 6.80-6.90 (d, 2H): Aromatic protons ortho to the ethoxy group.

-

δ ~6.5 (s, 1H): Broad singlet corresponding to the carbamate N-H proton.

-

δ 4.01 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethoxy group.

-

δ 1.51 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.[5]

-

δ 1.41 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethoxy group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~153-155: Carbamate carbonyl carbon (C=O).

-

δ ~155: Aromatic carbon attached to the ethoxy group.

-

δ ~131: Aromatic carbon attached to the nitrogen.

-

δ ~120: Aromatic CH carbons ortho to the carbamate.

-

δ ~114: Aromatic CH carbons ortho to the ethoxy group.[5]

-

δ ~80: Quaternary carbon of the tert-butyl group.

-

δ ~63: Methylene carbon (-O-CH₂) of the ethoxy group.

-

δ ~28: Methyl carbons of the tert-butyl group.

-

δ ~15: Methyl carbon (-CH₃) of the ethoxy group.

Protocol 1: NMR Sample Preparation and Analysis

Causality: This protocol is designed to obtain a high-resolution spectrum by ensuring the sample is free of particulate matter and dissolved in a deuterated solvent to avoid interference from solvent protons.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The fundamental requirement for a vibrational mode to be IR active is a net change in the dipole moment during the vibration.[8]

Expected Characteristic Absorption Bands:

-

~3300 cm⁻¹ (sharp, medium): N-H stretching of the carbamate.

-

~2980 cm⁻¹ (strong): C-H stretching from the tert-butyl and ethoxy groups.

-

~1730-1700 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group. This is a highly diagnostic peak.[1]

-

~1520 cm⁻¹ (strong): N-H bending and C-N stretching.

-

~1240 cm⁻¹ & ~1050 cm⁻¹ (strong): C-O stretching from the carbamate and ether linkages.

Protocol 2: IR Spectrum Acquisition (ATR Method)

Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and avoids the need for making KBr pellets, thus reducing sample handling and potential contamination.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Expected Results (Electrospray Ionization, ESI+):

-

Molecular Ion Peak [M+H]⁺: m/z 238.14

-

Sodium Adduct [M+Na]⁺: m/z 260.12

-

Key Fragment Ions: A prominent fragment at m/z 182.11, corresponding to the loss of the tert-butyl group ([M - C₄H₉]⁺), is highly anticipated.

Part 3: Physical Properties and Their Determination

Melting Point and Solubility

These fundamental properties are critical indicators of purity and inform the selection of appropriate solvents for reactions, purification, and formulation.

Predicted Properties:

-

Melting Point: Expected to be a white to off-white solid. Based on analogs like tert-butyl (4-methoxyphenyl)carbamate (m.p. 94-96°C) and tert-butyl (4-hydroxyphenyl)carbamate (m.p. 145-147°C), a melting point in the range of 90-120°C is a reasonable estimate.[5] A sharp melting range (e.g., < 2°C) is indicative of high purity.

-

Solubility: Expected to be readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and methanol. It is predicted to have very low solubility in water due to its significant nonpolar character.

Protocol 3: Melting Point Determination

Causality: This method provides a rapid and reliable measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds and for quantitative analysis.[9]

Protocol 4: Purity Analysis by Reverse-Phase HPLC

Causality: This protocol uses a nonpolar stationary phase (C18) and a polar mobile phase. The compound will be retained based on its hydrophobicity. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted in a reasonable timeframe.

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile and dilute to ~0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

-

Injection: Inject 10 µL of the sample solution. Purity is calculated from the relative peak area of the main component.

Caption: A typical workflow for purity determination using HPLC.

Part 4: Synthesis and Reactivity

A plausible and efficient synthesis of this compound involves the reaction of 4-ethoxyaniline with di-tert-butyl dicarbonate ((Boc)₂O).[10] This is a standard and high-yielding method for the N-Boc protection of anilines.

Caption: Synthetic route to this compound.

Reactivity Insight: The most critical aspect of this molecule's reactivity is the stability and cleavage of the Boc group. It is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane), liberating the free 4-ethoxyaniline. This orthogonal stability is precisely why Boc-protected compounds are invaluable intermediates in complex synthetic sequences.[3]

Part 5: Safety and Handling

While a specific safety data sheet for this compound is not widely available, prudent laboratory practices should be followed based on the hazards of analogous compounds.[11][12][13]

-

General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[12][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Conclusion

This compound is a valuable chemical intermediate whose physicochemical properties can be reliably predicted based on its constituent functional groups. Its high lipophilicity, defined spectroscopic signatures, and the robust chemistry of its Boc-protecting group make it a well-behaved and versatile building block for organic synthesis and drug discovery. This guide provides the necessary predictive framework and detailed experimental protocols for researchers to confidently synthesize, characterize, and utilize this compound in their work, bridging the gap between theoretical structure and practical application.

References

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl peroxybenzoate.

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: Ethyl tert-butyl ether.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-[2-(Boc-amino)ethoxy]ethanol.

-

Cayman Chemical. (2023). Safety Data Sheet: 3,4-MDMA tert-butyl Carbamate.

-

CPAChem. (2022). Safety Data Sheet: 4-tert-butylphenol.

-

Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 149.

-

BenchChem. Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate.

-

PubChem. Tert-butyl (4-(2-chloroethoxy)phenyl)carbamate. National Center for Biotechnology Information.

-

Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Journal of Molecular Structure, 1321, 140102.

-

Bhookya, S., et al. (2021). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.

- Supporting Information for an article. (n.d.). Characterization Data of the Products. [Source URL could not be verified, data consistent with common chemical knowledge].

-

ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

-

PubChem. Tert-butyl 4-hydroxybenzylcarbamate. National Center for Biotechnology Information.

-

PubChem. Tert-butyl (4-oxo-4-phenylbutyl)carbamate. National Center for Biotechnology Information.

-

PubChem. Tert-Butyl 4-(4-Sulfamoylphenoxy)butylcarbamate. National Center for Biotechnology Information.

-

MDPI. (2017). Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

-

PubChem. 4-Tert-butyl-4-ethyloctane. National Center for Biotechnology Information.

-

BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook.

-

The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

-

ResearchGate. FT-IR spectrum of tert-butyl....

-

ChemicalBook. TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis.

-

ChemicalBook. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum.

-

PubChem. 2-tert-Butyl-4-ethylphenol. National Center for Biotechnology Information.

-

PubChem. 4-tert-Butylphenol. National Center for Biotechnology Information.

-

National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

-

National Institutes of Health. (2014). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.

-

BenchChem. Application Notes and Protocols for the Quantification of 3-tert-Butyl-4-methoxyphenol (BHA) in Food Samples.

-

Doc Brown's Chemistry. Infrared Spectroscopy Index.

-

PubChem. Tert-butyl m-tolylcarbamate. National Center for Biotechnology Information.

-

ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate.

-

PubChem. tert-Butyl ((bis(4-methoxyphenyl)phosphoryl)oxy)carbamate. National Center for Biotechnology Information.

-

PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information.

-

National Institute of Standards and Technology. 4-tert-Butylphenol, TMS derivative. NIST Chemistry WebBook.

-

ChemicalBook. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum.

-

Metabolomics Workbench. Massbank MS database records for tert-Butyl 4-hydroxybenzoate.

-

The Good Scents Company. 4-tert-butyl phenol.

-

The Good Scents Company. 2,4-di-tert-butyl phenyl 3,5-di-tert-butyl-4-hydroxybenzoate.

-

Vinati Organics Ltd. Para Tertiary Butyl Phenol (PTBP).

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Tert-butyl m-tolylcarbamate | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. cpachem.com [cpachem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Tert-butyl 4-ethoxyphenylcarbamate solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of Tert-butyl 4-ethoxyphenylcarbamate in Common Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a carbamate derivative of significant interest in medicinal chemistry.

Carbamates are a versatile functional group found in numerous therapeutic agents.[1][2] Their ability to act as prodrug moieties, enhance stability, and modulate the pharmacokinetic profile of parent molecules makes them a valuable tool in drug design.[1] this compound, with its combination of a lipophilic tert-butyl group, a polar carbamate linkage, and an aromatic core, presents a unique solubility profile that warrants detailed investigation.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, provide a qualitative assessment of the solubility of this compound in a range of common organic solvents, and offer a detailed, best-practice experimental protocol for the quantitative determination of its solubility.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3][4][5][6][7] This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

The key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron density. They are present in all molecules and are the primary forces of attraction between nonpolar molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

-

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom, such as oxygen, nitrogen, or fluorine.

The polarity of a molecule, and by extension a solvent, is a critical determinant of the dominant intermolecular forces it can engage in.[8][9][10][11][12] Solvents are broadly classified as nonpolar, polar aprotic, and polar protic.

-

Nonpolar Solvents: (e.g., hexane, toluene) primarily interact through van der Waals forces.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate) possess permanent dipoles but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.

-

Polar Protic Solvents: (e.g., water, ethanol, methanol) have permanent dipoles and can both donate and accept hydrogen bonds.

Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. The following diagram illustrates the key molecular determinants of its solubility.

Caption: Key structural features of this compound and their influence on solubility.

Estimated Solubility Profile of this compound

Molecular Structure Analysis:

-

Tert-butyl group: This bulky, nonpolar group significantly contributes to the molecule's lipophilicity and will favor solubility in nonpolar solvents.

-

Phenyl ring: The aromatic ring is also nonpolar and will enhance solubility in solvents that can engage in π-π stacking or have similar aromatic character.

-

Ethoxy group: The ether linkage introduces some polarity and the capacity for hydrogen bond acceptance, which will promote solubility in more polar solvents compared to a simple alkyl chain.

-

Carbamate group: This is the most polar part of the molecule. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This functional group will be key to its solubility in polar solvents.

Based on this analysis, this compound is expected to be a compound of intermediate polarity. The presence of both significant nonpolar (tert-butyl, phenyl) and polar (carbamate, ethoxy) moieties suggests it will exhibit a broad solubility profile.

The following table provides an estimated solubility profile in a range of common organic solvents.

| Solvent Class | Solvent | Polarity | Estimated Solubility | Rationale |

| Nonpolar | Hexane | Low | Low to Moderate | The large nonpolar groups (tert-butyl, phenyl) will favor dissolution, but the polar carbamate will limit high solubility. |

| Toluene | Low | Moderate to High | The aromatic nature of toluene can engage in favorable π-π interactions with the phenyl ring of the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | Moderate | High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethyl Acetate | Moderate | Moderate to High | The ester functionality of ethyl acetate can interact favorably with the carbamate group, and its overall moderate polarity makes it a good solvent. | |

| Acetone | High | Moderate | Acetone is a strong hydrogen bond acceptor and will interact well with the carbamate group. | |

| Acetonitrile | High | Moderate | Acetonitrile is a polar aprotic solvent that should be a reasonable solvent for this compound. | |

| Dimethylformamide (DMF) | High | High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | High | DMSO is another highly effective polar aprotic solvent. | |

| Polar Protic | Methanol | High | Moderate | The hydroxyl group of methanol can hydrogen bond with the carbamate moiety, promoting solubility. |

| Ethanol | High | Moderate | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderate | Moderate | The increased alkyl chain length compared to methanol and ethanol makes it slightly less polar, which may be favorable. | |

| Water | High | Very Low | The large nonpolar surface area of the molecule will likely lead to very poor aqueous solubility. |

Experimental Protocol for Determining the Solubility of this compound

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen solvent.[13][14][15]

Materials

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of HPLC Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of at least five calibration standards of decreasing concentration.

-

-

Generation of HPLC Calibration Curve:

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Sample Preparation for Solubility Determination:

-

To a series of vials, add a known volume of the desired solvent (e.g., 2 mL).

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the range of the HPLC calibration curve. A precise dilution factor is critical for accurate calculations.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the peak area of the diluted sample and the equation of the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Discussion and Conclusion

The solubility of this compound is a critical parameter that influences its behavior in both synthetic and biological systems. This guide has provided a theoretical framework for understanding its solubility, an estimated solubility profile based on its molecular structure, and a detailed experimental protocol for its quantitative determination.

The dual nature of the molecule, possessing both significant nonpolar and polar functionalities, suggests a broad solubility in a variety of organic solvents, with particularly good solubility expected in moderately polar to polar aprotic solvents like dichloromethane, ethyl acetate, DMF, and DMSO. Conversely, its solubility in highly nonpolar solvents like hexane and highly polar protic solvents like water is predicted to be limited.

The provided experimental protocol offers a robust method for obtaining precise solubility data, which is indispensable for applications such as reaction optimization, purification, formulation development, and pharmacokinetic studies. By combining theoretical understanding with rigorous experimental validation, researchers can effectively harness the properties of this compound in their scientific endeavors.

References

- Comparison of the polarity of organic solvents. (2022-10-13).

- Polarity of Solvents. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH2ZUgr-hxUI_H6n1yrq2zlk9u4T1Dd9GNszjqKcqAFLx71gw7u-hnoAocVyNpOZKZC0gMTKfJPDi52qmxC-IJAP9tFRCc1cFBBgZ3oKQbZiHrvZMKPgb0Wt79vKHhNWZH3iiSReGAWwXtCWumDJ3T3GaJ68KYyxfB3A74zVdIjgR4ISCdElqeuGTOSN7QWhm1]

- Experiment: Solubility of Organic & Inorganic Compounds.

- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023-01-22).

- Carbamic acid - Solubility of Things.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds.

- Solvents and Polarity - Department of Chemistry : University of Rochester.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11).

- How do you distinguish the polarity of organic solvent? - ResearchGate. (2014-10-15).

- Solubility and intermolecular forces (video) - Khan Academy.

- 2.6.1: Like Dissolves Like - Chemistry LibreTexts. (2024-08-31).

- Like Dissolves Like - The Fountain Magazine.

- 6.3: Intermolecular Forces in Solutions - Chemistry LibreTexts. (2021-05-19).

- 38: Using "like dissolves like" to predict solubility - YouTube. (2020-11-16).

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.

- Carbamate - Wikipedia.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fountainmagazine.com [fountainmagazine.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

1H and 13C NMR spectral data of Tert-butyl 4-ethoxyphenylcarbamate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 4-ethoxyphenylcarbamate

Introduction

This compound is an organic compound frequently utilized in medicinal chemistry and organic synthesis, primarily as a protected form of 4-ethoxyaniline. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in multi-step syntheses, enabling selective reactions at other sites of the molecule by temporarily masking the reactivity of the amine functionality. Accurate structural verification of such intermediates is paramount to ensure the integrity of a synthetic pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, this paper synthesizes predictive data based on established chemical shift principles and spectral data from closely related structural analogs to offer a detailed interpretation. We will explore the causality behind peak assignments and provide a robust, self-validating experimental protocol for acquiring high-fidelity NMR data for this class of compounds.

Section 1: Molecular Structure and NMR Environments

The structure of this compound contains several distinct electronic environments, each giving rise to characteristic signals in the NMR spectra. The key functional groups are the ethoxy group (-OCH₂CH₃), the para-substituted benzene ring, the carbamate linker (-NHCOO-), and the tert-butyl group (-C(CH₃)₃). Understanding these environments is the first step in spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Section 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, five distinct signals are predicted.

-

Tert-butyl Protons (H₁₁): The nine equivalent protons of the three methyl groups on the tert-butyl moiety are expected to produce a sharp, intense singlet. This is a hallmark of the Boc group.[1] Its chemical shift typically appears in the upfield region, predicted here at approximately δ 1.51 ppm . This value is based on data from analogous compounds like tert-butyl (4-methoxyphenyl)carbamate (δ 1.50 ppm) and tert-butyl (4-hydroxyphenyl)carbamate (δ 1.51 ppm).[2]

-

Ethoxy Group Protons (H₉ and H₈): The ethoxy group will give rise to two signals. The three protons of the methyl group (H₉) will appear as a triplet due to coupling with the adjacent two methylene protons. This signal is predicted around δ 1.40 ppm . The two methylene protons (H₈) will appear as a quartet due to coupling with the three methyl protons and are shifted further downfield because of their proximity to the electronegative oxygen atom, predicted at approximately δ 4.00 ppm . The typical coupling constant for ethyl groups is J ≈ 7.0 Hz.

-

Aromatic Protons (H₂/H₆ and H₃/H₅): The para-substituted aromatic ring creates an AA'BB' spin system, which often simplifies to two distinct doublets. The protons ortho to the ethoxy group (H₃/H₅) are shielded and will appear further upfield. Conversely, the protons ortho to the carbamate nitrogen (H₂/H₆) are deshielded. Based on tert-butyl (4-methoxyphenyl)carbamate, where the protons ortho to the carbamate appear at δ 7.26 ppm and those ortho to the methoxy group are at δ 6.82 ppm, we can make a strong prediction.[2]

-

H₃/H₅: Expected as a doublet around δ 6.85 ppm (J ≈ 8.8 Hz).

-

H₂/H₆: Expected as a doublet around δ 7.28 ppm (J ≈ 8.8 Hz).

-

-

Carbamate Proton (N-H): The proton on the nitrogen atom is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] It is expected to appear as a broad singlet, typically between δ 6.40 and 6.60 ppm in a non-polar solvent like CDCl₃.[2]

Section 3: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to molecular symmetry, nine distinct signals are predicted for this compound.

-

Carbamate Carbonyl (C₇): The carbonyl carbon of a carbamate group typically resonates in the range of δ 150-155 ppm.[4] For tert-butyl (4-methoxyphenyl)carbamate, this signal appears at δ 153.20 ppm.[2] A similar value of δ 153.3 ppm is predicted for the target molecule.

-

Aromatic Carbons (C₁-C₆):

-

C₄ (ipso- to -OEt): This carbon is attached to the electronegative oxygen and is expected to be significantly downfield, predicted around δ 155.8 ppm .[2]

-

C₁ (ipso- to -NH): This carbon is shielded relative to an unsubstituted benzene and is predicted to be around δ 131.2 ppm .[2]

-

C₂/C₆: These carbons are adjacent to the nitrogen and are expected around δ 120.7 ppm .

-

C₃/C₅: These carbons, adjacent to the oxygen, are significantly shielded and predicted to appear at δ 114.8 ppm .[2]

-

-

Tert-butyl Carbons (C₁₀ and C₁₁): The quaternary carbon (C₁₀) of the Boc group is deshielded and appears around δ 80.3 ppm . The three equivalent methyl carbons (C₁₁) are highly shielded and give an intense signal around δ 28.3 ppm .[2]

-

Ethoxy Carbons (C₈ and C₉): The methylene carbon (C₈) attached to the aromatic oxygen will be deshielded relative to the methyl carbon, appearing at approximately δ 63.5 ppm . The terminal methyl carbon (C₉) is predicted around δ 14.8 ppm .

Section 4: Summary of Spectral Data

The predicted NMR spectral data for this compound, dissolved in CDCl₃, is summarized below for easy reference.

| ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.28 (d, J ≈ 8.8 Hz, 2H) | Aromatic C-H (ortho to -NHBoc) |

| ~6.85 (d, J ≈ 8.8 Hz, 2H) | Aromatic C-H (ortho to -OEt) |

| ~6.50 (br s, 1H) | N-H |

| ~4.00 (q, J ≈ 7.0 Hz, 2H) | -O-CH₂-CH₃ |

| ~1.51 (s, 9H) | -C(CH₃)₃ |

| ~1.40 (t, J ≈ 7.0 Hz, 3H) | -O-CH₂-CH₃ |

| ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~155.8 | Aromatic C-O |

| ~153.3 | N-C=O |

| ~131.2 | Aromatic C-N |

| ~120.7 | Aromatic C-H (ortho to -NHBoc) |

| ~114.8 | Aromatic C-H (ortho to -OEt) |

| ~80.3 | -O-C(CH₃)₃ |

| ~63.5 | -O-CH₂-CH₃ |

| ~28.3 | -C(CH₃)₃ |

| ~14.8 | -O-CH₂-CH₃ |

Section 5: Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound. The causality behind parameter selection is explained to ensure reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

5.1. Sample Preparation

-

Weighing: Accurately weigh 15-20 mg of this compound. A higher concentration is beneficial for the less sensitive ¹³C NMR experiment.[5]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for this type of compound and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-characterized.[6]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean vial. Ensure complete dissolution.

-

Transfer: Transfer the solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing to 0.00 ppm, though modern spectrometers can reliably reference the residual solvent peak.[6]

5.2. Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR Experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time: ~2-3 seconds. This choice provides good resolution in the resulting spectrum.

-

Relaxation Delay (d1): 1-2 seconds. This allows for sufficient relaxation of protons between scans.

-

Number of Scans: 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

¹³C{¹H} NMR Experiment (Proton Decoupled):

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~240 ppm (from -10 to 230 ppm) to cover the full range of organic carbon chemical shifts.[7]

-

Acquisition Time: ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary compared to ¹H NMR because carbon nuclei, especially quaternary ones, have longer relaxation times.[5]

-

Number of Scans: 256 to 1024 scans. A higher number of scans is required to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5]

-

5.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Correction: Perform automated or manual phase and baseline corrections to obtain a clean, interpretable spectrum.

-

Referencing: Reference the spectrum by setting the internal TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) or 77.16 ppm (¹³C).

-

Analysis: For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick all relevant peaks and label them with their chemical shifts.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, grounded in established principles and data from analogous structures, provides a definitive spectral signature for this compound. The characteristic singlet of the tert-butyl group at ~1.51 ppm, the ethoxy group's quartet and triplet, and the distinct AA'BB' pattern of the aromatic protons collectively confirm the molecular structure. The ¹³C spectrum further validates this assessment with nine unique signals corresponding to the key functional groups, including the carbamate carbonyl at ~153.3 ppm. The provided experimental protocol offers a robust framework for researchers to acquire high-quality, reproducible data, ensuring confidence in the structural integrity of this important synthetic intermediate.

References

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

chemical shift of carbamate : r/OrganicChemistry. (2024). Reddit. Retrieved January 15, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). ACS Division of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]

-

Supporting Information. (n.d.). Indian Academy of Sciences. Retrieved January 15, 2026, from [Link]

-

Supporting Information. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]

-

1-Ethoxy-4-ethylbenzene | C10H14O | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved January 15, 2026, from [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Solved NMR prediction: Predict chemical shifts of all | Chegg.com. (2020). Chegg. Retrieved January 15, 2026, from [Link]

-

13 Carbon NMR. (n.d.). University of Ottawa. Retrieved January 15, 2026, from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved January 15, 2026, from [Link]

-

t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved January 15, 2026, from [Link]

Sources

Introduction: Unveiling Molecular Structure with Infrared Spectroscopy

An In-depth Technical Guide to the FT-IR Analysis of Tert-butyl 4-ethoxyphenylcarbamate

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of materials. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present, as the different chemical bonds within a molecule vibrate at specific, characteristic frequencies. This guide offers a detailed examination of this compound, a molecule of interest in pharmaceutical and organic synthesis, demonstrating how FT-IR spectroscopy is expertly applied to elucidate its structural features. As researchers, scientists, and drug development professionals, a thorough understanding of this technique is paramount for compound identification, purity assessment, and quality control.

Molecular Architecture of this compound

To effectively interpret the FT-IR spectrum, we must first understand the molecular structure of this compound. The molecule is comprised of several key functional groups, each with unique vibrational modes that will manifest as distinct absorption bands in the infrared spectrum.

The primary functional groups are:

-

A Secondary Carbamate Group (-NH-C(=O)-O-) : This is the core functional group, linking the aromatic and aliphatic portions of the molecule.

-

An Aromatic Ring : A para-disubstituted benzene ring.

-

An Ether Linkage (-O-CH₂CH₃) : An ethoxy group attached to the aromatic ring.

-

A Tert-butyl Group (-C(CH₃)₃) : A bulky aliphatic group attached to the carbamate's oxygen.

Below is a diagram illustrating the connectivity of these groups within the molecule.

Caption: Workflow for FT-IR sample preparation using the KBr pellet technique.

Step-by-Step Methodology

-

Material Preparation: Gently heat an agate mortar and pestle under a heat lamp to remove any adsorbed moisture. Use spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven at ~110°C for several hours.

-

Grinding and Mixing:

-

Weigh approximately 1-2 mg of the this compound sample.

-

In the agate mortar, grind the sample to a very fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly vigorous grinding of the KBr itself, as this can increase moisture absorption.

-

-

Loading the Pellet Die:

-

Assemble the clean, dry pellet die.

-

Transfer the homogenous powder mixture into the die barrel, ensuring an even distribution over the anvil surface.

-

-

Pressing the Pellet:

-

Place the die into a hydraulic press.

-

If the die has a vacuum port, apply a vacuum to remove trapped air, which can cause the pellet to be opaque.

-

Gradually apply pressure up to 8-10 metric tons. Hold this pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.

-

-

Pellet Extraction:

-

Carefully release the pressure and disassemble the die.

-

Gently extract the transparent or translucent pellet. A cloudy or fractured pellet indicates poor mixing, moisture contamination, or improper pressing.

-

-

Spectral Acquisition:

-

Mount the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Conclusion: A Coherent Vibrational Portrait

The FT-IR analysis of this compound provides a detailed and definitive vibrational fingerprint of the molecule. By correlating the predicted absorption bands with an experimentally acquired spectrum, a researcher can confirm the presence of the key carbamate, aryl ether, and aliphatic functionalities. The strong, characteristic absorptions of the N-H stretch, the C=O (Amide I) stretch, the aromatic C=C stretches, the powerful aryl-ether C-O stretch, and the C-H bending modes of the p-substituted ring and tert-butyl group collectively provide a self-validating system for structural confirmation. This guide provides the theoretical foundation and practical methodology to confidently perform and interpret this analysis, ensuring high scientific integrity in research and development settings.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Nyquist, R. A., & Kagel, R. O. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC, 49(2). Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Militello, G., & Bloisi, F. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Rom. Journ. Phys., 66(1-2), 803. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Spectroscopy Online. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

-

Haque, N., et al. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Haque, N., et al. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for ether functional group (C-O-C) region of PGMA.... Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Maxima of the N H stretching absorption bands observed by FT-IR.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]

-

Michigan State University. (n.d.). INFRARED SPECTROMETRY. Retrieved from [Link]

-

ACS Publications. (2025, December 12). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). a FTIR spectra in the carbonyl stretching frequency region of CA and.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ACS Publications. (n.d.). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

-

National Institutes of Health. (2023, June 30). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Retrieved from [Link]

-

ResearchGate. (2025, August 7). Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures. Retrieved from [Link]

Mass spectrometry fragmentation pattern of Tert-butyl 4-ethoxyphenylcarbamate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Tert-butyl 4-ethoxyphenylcarbamate

Introduction

This compound is a chemical intermediate frequently encountered in pharmaceutical and organic synthesis, primarily as a Boc-protected form of 4-ethoxyaniline. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in modern chemistry, valued for its stability under a wide range of conditions and its straightforward removal under mild acidic treatment.[1] Accurate characterization of molecules containing this moiety is paramount for process control, impurity profiling, and final product verification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also rich structural data through controlled fragmentation.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mass spectrometric fragmentation behavior of this compound. We will explore the distinct fragmentation pathways observed under both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) techniques. Understanding these pathways is not merely an academic exercise; it provides the causal logic needed to interpret spectra confidently, troubleshoot analytical methods, and structurally elucidate related unknown compounds in complex matrices.

The Analyte: Structure and Properties

Before delving into its fragmentation, we must consider the structure of this compound. It is composed of three key functional domains that dictate its fragmentation behavior:

-

The Tert-butoxycarbonyl (Boc) Group: This bulky, thermally labile group is prone to characteristic neutral losses.

-

The Carbamate Linkage: This amide-like bond serves as a potential cleavage point.

-

The 4-Ethoxyphenyl Group: The aromatic ring and its ethoxy substituent provide additional fragmentation sites.

Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.29 g/mol

Influence of Ionization Technique on Fragmentation

The choice of ionization source is the most critical experimental parameter influencing the fragmentation cascade. The initial ionization event determines whether we analyze an even-electron (EE) or an odd-electron (OE) species, which follow fundamentally different fragmentation rules.

-

Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules, [M+H]⁺. These are even-electron ions, and their fragmentation is driven by charge-site initiation, often involving rearrangements and the elimination of stable, neutral molecules.[2][3]

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, ejecting an electron to form a radical cation, M⁺•. These are odd-electron ions, and their fragmentation is often initiated by the radical site, leading to homolytic cleavages that produce radical and cationic fragments.[4]

ESI-MS/MS Fragmentation Pathway of Protonated this compound [M+H]⁺

Under ESI conditions, the molecule is typically observed as the protonated species at m/z 238.2. The most likely site of protonation is the carbonyl oxygen of the carbamate, due to its high proton affinity.[5] Collision-Induced Dissociation (CID) of this precursor ion initiates a predictable and diagnostic fragmentation cascade dominated by the lability of the Boc group.

Primary Fragmentation: McLafferty-like Rearrangement and Decarboxylation

The defining fragmentation pathway for protonated Boc-protected amines is a concerted, two-step decomposition involving the elimination of isobutylene (C₄H₈) and carbon dioxide (CO₂).[5]

Step 1: Neutral Loss of Isobutylene (56 Da)

The process begins with the neutral loss of isobutylene via a McLafferty-type rearrangement. This reaction proceeds through a six-membered cyclic transition state, where a γ-hydrogen from one of the tert-butyl methyl groups is transferred to the protonated carbonyl oxygen.[5][6] This is an energetically favorable pathway that results in the formation of a carbamic acid intermediate ion.

Caption: ESI Pathway: McLafferty-like loss of isobutylene.

Step 2: Neutral Loss of Carbon Dioxide (44 Da)

The resulting carbamic acid intermediate (m/z 182) is unstable and readily loses a molecule of carbon dioxide. This decarboxylation event yields the protonated 4-ethoxyaniline ion at m/z 138.[5] The combined loss of isobutylene and CO₂ results in a characteristic total neutral loss of 100 Da from the precursor ion, a hallmark of Boc-protected amines.

Caption: ESI Pathway: Subsequent decarboxylation.

Fragmentation of the 4-Ethoxyphenyl Moiety

The product ion at m/z 138 (protonated 4-ethoxyaniline) can undergo further fragmentation at higher collision energies. The most probable pathway is the neutral loss of ethylene (C₂H₄, 28 Da) from the ethoxy group, resulting in a fragment ion at m/z 110, corresponding to protonated 4-aminophenol.

Summary of ESI-MS/MS Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss | Proposed Structure of Fragment Ion |

| 238.2 | 182.1 | 56.1 | Isobutylene (C₄H₈) | 4-Ethoxyphenylcarbamic acid ion |

| 238.2 | 138.1 | 100.1 | Isobutylene + CO₂ | Protonated 4-ethoxyaniline |

| 138.1 | 110.1 | 28.0 | Ethylene (C₂H₄) | Protonated 4-aminophenol |

EI-MS Fragmentation Pathway of the Molecular Ion M⁺•

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) subjects the analyte to EI, generating a molecular ion radical at m/z 237. Carbamates are known to be thermally labile, and degradation in the hot GC injector can sometimes occur, but assuming the intact molecule reaches the ion source, its fragmentation is driven by the radical site and the stability of the resulting fragments.[7][8]

Alpha-Cleavage and Rearrangements

Unlike the charge-driven rearrangements in ESI, EI fragmentation of the Boc group can proceed via several competing pathways.

-

Loss of a Tert-butyl Radical (57 Da): A prominent pathway is the homolytic cleavage (alpha-cleavage) of the C-O bond, expelling a stable tert-butyl radical (•C(CH₃)₃). This results in an ion at m/z 180.

-

Loss of Isobutylene (56 Da): A McLafferty rearrangement, analogous to the one seen in ESI, can occur from the radical cation, leading to the loss of a neutral isobutylene molecule and forming a radical cation of the carbamic acid at m/z 181.[9][10]

-

Cleavage of the Ethoxy Group: Alpha-cleavage adjacent to the ether oxygen can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), producing a fragment at m/z 208. A rearrangement can also cause the loss of a neutral ethylene molecule (28 Da), giving an ion at m/z 209.

-

Amide Bond Cleavage: Cleavage of the N-CO bond is a common pathway for amides and carbamates, which can lead to the formation of a 4-ethoxyphenyl isocyanate radical cation (m/z 163) or a 4-ethoxyaniline radical cation (m/z 137).[11][12]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]

- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 59255-66-2 and the Broader Class of N-Aryl Boc-Carbamates

A Note to the Researcher: The compound corresponding to CAS number 59255-66-2 has been identified as tert-butyl (4-ethoxyphenyl)carbamate . However, a comprehensive search of publicly available scientific literature and databases reveals a significant scarcity of in-depth technical data, specific experimental protocols, and detailed mechanistic studies for this particular molecule. Therefore, to provide a valuable and scientifically robust resource for researchers, scientists, and drug development professionals, this guide will address the specified compound within the context of its chemical class: N-aryl tert-butylcarbamates (N-aryl Boc-carbamates) . This approach allows for a thorough exploration of the core chemical principles, synthetic strategies, and applications relevant to CAS 59255-66-2.

Introduction to N-Aryl Boc-Carbamates

N-aryl Boc-carbamates are a pivotal class of organic compounds characterized by a tert-butyloxycarbonyl (Boc) group attached to the nitrogen of an aniline or its derivative. The carbamate functional group, with its amide-ester hybrid nature, imparts unique chemical and physical properties. These compounds are of immense interest in medicinal chemistry and organic synthesis, primarily serving as protected forms of anilines. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions. This allows for the selective manipulation of other functional groups within a molecule, a cornerstone of modern multi-step organic synthesis.

The carbamate linkage is generally more stable in vivo compared to esters, making it a valuable motif in drug design. Carbamates can influence a molecule's conformational rigidity and participate in hydrogen bonding, which can be crucial for drug-target interactions.

Physicochemical Properties and Structural Characteristics

While specific data for tert-butyl (4-ethoxyphenyl)carbamate is limited, the general properties of N-aryl Boc-carbamates can be summarized.

| Property | General Description |

| Appearance | Typically white to off-white crystalline solids. |

| Solubility | Generally soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Their solubility in water is typically low. |

| Stability | Stable under neutral, basic, and weakly acidic conditions, as well as in the presence of many oxidizing and reducing agents. They are, however, sensitive to strong acids. |

| pKa | The acidity of the N-H proton is significantly reduced compared to the parent aniline due to the electron-withdrawing nature of the Boc group. |

The structure of tert-butyl (4-ethoxyphenyl)carbamate is presented below:

Chemical Structure of tert-butyl (4-ethoxyphenyl)carbamate

A 2D representation of tert-butyl (4-ethoxyphenyl)carbamate.

Synthesis of N-Aryl Boc-Carbamates: Methodologies and Mechanistic Insights

The synthesis of N-aryl Boc-carbamates is a fundamental transformation in organic chemistry. The choice of method depends on the starting material and the presence of other functional groups.

From Anilines

The most direct and common method involves the reaction of an aniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: General Procedure for the Boc-Protection of an Aniline

-

Dissolution: Dissolve the aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equivalents) to the solution.

-

Base (Optional but Recommended): While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP, catalytic amount) is often used to scavenge the generated acid and accelerate the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is typically washed with a weak aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Solvent: Aprotic solvents are chosen to avoid reaction with Boc₂O.

-

Equivalents of Boc₂O: A slight excess of Boc₂O ensures complete conversion of the aniline.

-

Base: The use of a base is crucial when dealing with anilines that are poor nucleophiles or to prevent potential side reactions from the acidic byproducts.

From Carboxylic Acids via Curtius Rearrangement

Workflow for Curtius Rearrangement

General workflow for the synthesis of N-aryl Boc-carbamates via Curtius rearrangement.

The Role of the Boc Group in Drug Development and Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the context of drug development. Its utility stems from a delicate balance of stability and liability.

Key Attributes of the Boc Protecting Group:

-

Stability: It is robust towards a wide array of reagents, including nucleophiles, bases, and mild reducing and oxidizing agents.

-

Facile Cleavage: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent. The mechanism of cleavage involves the formation of a stable tert-butyl cation.

Mechanism of Boc Deprotection

Simplified mechanism of acid-catalyzed Boc deprotection.

This orthogonal stability allows chemists to perform extensive modifications on other parts of a molecule while the amine functionality remains masked, to be revealed at a later, strategic point in the synthesis.

Applications in Research and Drug Development

While specific applications for tert-butyl (4-ethoxyphenyl)carbamate are not documented, N-aryl Boc-carbamates are widely used as key intermediates in the synthesis of a vast array of biologically active molecules. Their primary role is to serve as a protected precursor to anilines, which are common structural motifs in pharmaceuticals.

Potential Areas of Application:

-